3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-19-15-10-13(4-7-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXUTZLTNBMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a sulfonylation reaction, where 4-chlorobenzenesulfonyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.
Formation of the Propanamide Moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a propanamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide group and a benzo[d]thiazole moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Structural Overview
The compound has the following structural features:
- Molecular Formula : C19H18ClN3O3S
- Molecular Weight : Approximately 426.9 g/mol
- Functional Groups :
- Sulfonamide group
- Benzo[d]thiazole moiety
- Propanamide structure
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds containing sulfonamide groups are well-known for their antibacterial effects. The presence of the sulfonyl group may enhance the compound's ability to inhibit bacterial growth.
- Anticancer Potential : The benzo[d]thiazole ring is associated with anticancer activity. Studies suggest that derivatives of benzo[d]thiazole can act as inhibitors of deubiquitylating enzymes, which are critical in various cancer pathways .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
Synthesis Methods
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves several steps:
- Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Attachment of the Phenyl Group : Reaction with a phenyl halide to introduce the phenyl substituent.
- Introduction of the Sulfonyl Group : Treatment with a sulfonyl chloride in a basic medium to form the sulfonamide derivative.
- Formation of the Propanamide : Reaction with an amine to yield the final product .
Anticancer Activity
A study focused on thiazole derivatives demonstrated that modifications in the structure could significantly enhance anticancer properties. For instance, compounds with electron-donating groups on aromatic rings exhibited increased cytotoxicity against various cancer cell lines .
Antimicrobial Studies
Research into similar sulfonamide-containing compounds has shown promising results against bacterial strains, suggesting that 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide may also possess antimicrobial activity. The mechanism likely involves inhibition of bacterial enzyme functions critical for survival .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide | Hydroxy group addition | Potential anticancer activity |
| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Pyridine ring present | Antimicrobial properties |
| N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | Pyrrolidine structure | Inhibitory effects on specific enzymes |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzo[d]thiazole and sulfonamide moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including drug-resistant pathogens. For example, thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has shown promise as an inhibitor of deubiquitylating enzymes, which are implicated in cancer progression. In vitro studies have indicated that related thiazole compounds can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) significantly .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, potentially offering therapeutic avenues in treating inflammatory diseases.
Anticancer Activity
A study focused on thiazole derivatives demonstrated structure-dependent anticancer activity against A549 and Caco-2 cells. Compounds were tested at concentrations up to 100 µM, revealing significant reductions in cell viability compared to untreated controls. For instance:
| Compound | Cell Line | Viability Reduction (%) | Statistical Significance |
|---|---|---|---|
| Compound A | A549 | 39.8 | p < 0.001 |
| Compound B | Caco-2 | 31.9 | p < 0.05 |
These findings suggest that modifications to the thiazole ring can enhance anticancer activity, highlighting the therapeutic potential of this class of compounds .
Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values lower than standard antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
*Activity scores in may represent parameters like binding affinity or solubility.
Key Observations:
Anticancer Activity: Compound 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) from highlight the importance of thiazole-thiadiazole hybrids in hepatocellular carcinoma inhibition . Chlorophenyl substitution (as in ’s Compound 10) correlates with higher activity scores, suggesting that halogenated aryl groups optimize target engagement .
Pesticidal Applications :
- Compounds FA11 and P8 (–7) demonstrate that trifluoropropylsulfonyl and pyridinyl groups are pivotal for pesticidal activity, likely due to enhanced metabolic stability and target-site specificity in insects . The target compound’s 4-chlorophenylsulfonyl group may confer similar stability but in a different biological context.
Electronic and Steric Effects :
- The 4-chlorophenylsulfonyl group in the target compound differs from trifluoropropylsulfonyl in FA11/P7. The latter’s strong electron-withdrawing effects and lipophilicity may favor pesticidal activity, while the former’s aromatic bulk could enhance anticancer target binding .
- Methyl substitution on the benzo[d]thiazole (target compound) versus phenyl in Compound 7b may reduce steric hindrance, improving solubility or membrane permeability .
Structure-Activity Relationships (SAR)
- Chlorophenyl vs. Trifluoropropyl Groups : Chlorophenyl enhances anticancer activity (e.g., Compound 10 ), while trifluoropropylsulfonyl groups are linked to pesticidal use .
- Thiazole vs. Benzo[d]thiazole : Benzo[d]thiazole’s extended aromatic system may improve DNA intercalation or kinase inhibition compared to simpler thiazoles.
- Sulfonyl Linkage : Critical for hydrogen bonding and electrostatic interactions with biological targets; modifications here drastically alter application (anticancer vs. pesticidal).
Computational Insights
- For instance, the 4-chlorophenylsulfonyl group may create stronger hydrophobic pockets compared to trifluoropropylsulfonyl.
- Topological Analysis : Electron localization function (ELF) studies might reveal how the benzo[d]thiazole system in the target compound facilitates π-π stacking absent in simpler thiazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
